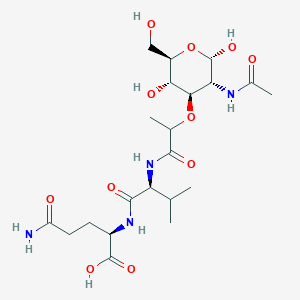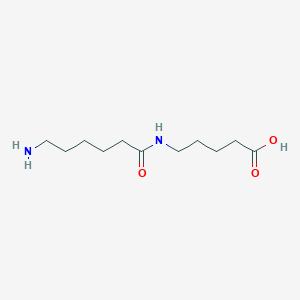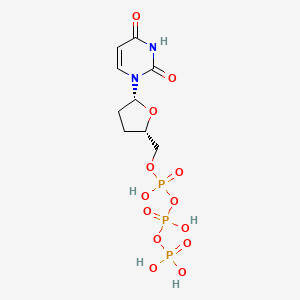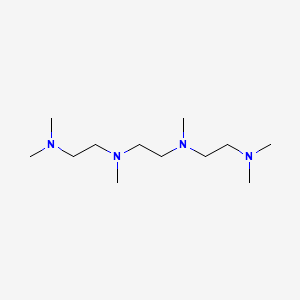
6-氧代己酸
概述
描述
6-Oxohexanoic acid is a non-cleavable modified MMAF-C5-COOH linker and can be used in the synthesis of modified MMAF-C5-COOH, a drug-linker conjugate for ADC .
Synthesis Analysis
An enzymatic method for the production of 6-oxohexanoic acid from 6-aminohexanoic acid has been developed . This method uses an ω-amino group-oxidizing enzyme (ω-AOX) from Phialemonium sp. AIU 274 . The reaction from 6-oxohexanoic acid to 6-aminocaproic acid under optimum conditions resulted in a 78% yield .
Molecular Structure Analysis
The molecular formula of 6-Oxohexanoic acid is C6H10O3 . It has an average mass of 130.142 Da and a monoisotopic mass of 130.062988 Da .
Chemical Reactions Analysis
The degradation of both Δ6-hexadecenoic acid and Δ8-octadecenoic acid results in decanal as a degradation product. Additionally, the aging of Δ6-hexadecenoic acid yields 6-oxohexanoic acid, and the aging of Δ8-octadecenoic acid yields 8-oxooctanoic acid .
Physical And Chemical Properties Analysis
6-Oxohexanoic acid has a molecular weight of 130.14 . It is in the form of a powder .
科学研究应用
分析和检测方法
6-氧代己酸是各种生化过程的组成部分,在用于确定抗氧化活性的分析方法中发挥着关键作用。研究已经广泛地探索了它在评估复杂样品抗氧化能力中的应用。诸如氧自由基吸收能力 (ORAC) 测试、羟基自由基抗氧化能力 (HORAC) 测试和铜还原抗氧化能力 (CUPRAC) 测试等技术利用化学反应(通常通过分光光度法监测)来评估动力学或平衡状态,基于特征颜色的出现或溶液的变色。这些检测对于分析抗氧化剂或确定抗氧化能力至关重要,表明 6-氧代己酸在食品工程、医学和药学中通过在理解涉及抗氧化剂的过程的机制和动力学中的作用而具有更广泛的意义 (Munteanu 和 Apetrei,2021 年)。
工业制造和催化
在环己醇和环己酮(统称为酮-醇 (KA) 油和尼龙生产的主要原料)的工业制造中,环己烷的氧化是一个关键的化学反应。该过程涉及各种催化剂和反应条件,以实现环己烷的高选择性和转化率。负载在二氧化硅上的金属和金属氧化物催化剂,以及负载在二氧化硅上的金纳米颗粒,已显示出优异的性能,突出了 6-氧代己酸衍生物在提高光催化氧化效率中的重要性。已经发现添加盐酸作为添加剂和催化剂表面存在水在生成羟基自由基中是有效的,这证明了该化合物在改进工业催化过程中的效用 (Abutaleb 和 Ali,2021 年)。
生化研究和治疗
对齐墩酸及其衍生物(包括 6-氧代己酸)的研究揭示了它们在慢性病中显着的治疗潜力。这些化合物使用各种技术从植物中提取,并通过调节酶活性、蛋白质动力学和转录因子来显示出在疾病预防和管理中的作用。基于齐墩酸的新型半合成三萜类化合物的开发强调了 6-氧代己酸在为各种疾病创造治疗方式中的重要性。这包括提高这些化合物的溶解度、生物利用度和效力,使其成为治疗慢性病的替代疗法的关键候选药物 (Ayeleso、Matumba 和 Mukwevho,2017 年)。
安全和危害
属性
IUPAC Name |
6-oxohexanoic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H10O3/c7-5-3-1-2-4-6(8)9/h5H,1-4H2,(H,8,9) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PNPPVRALIYXJBW-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C(CCC(=O)O)CC=O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H10O3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50239146 | |
| Record name | Hexanoic acid, 6-oxo- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50239146 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
130.14 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Physical Description |
Solid | |
| Record name | Adipate semialdehyde | |
| Source | Human Metabolome Database (HMDB) | |
| URL | http://www.hmdb.ca/metabolites/HMDB0012882 | |
| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
CAS RN |
928-81-4 | |
| Record name | 6-Oxohexanoic acid | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=928-81-4 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Hexanoic acid, 6-oxo- | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000928814 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Hexanoic acid, 6-oxo- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50239146 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 6-oxohexanoic acid | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | Adipate semialdehyde | |
| Source | Human Metabolome Database (HMDB) | |
| URL | http://www.hmdb.ca/metabolites/HMDB0012882 | |
| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
Synthesis routes and methods I
Procedure details





Synthesis routes and methods II
Procedure details






Synthesis routes and methods III
Procedure details






Synthesis routes and methods IV
Procedure details





Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



![1-chloro-11-[2-(1-methylpiperidin-4-yl)acetyl]-5H-benzo[b][1,4]benzodiazepin-6-one](/img/structure/B1217940.png)










